molecular formula C13H15ClN2O2 B2360082 2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide CAS No. 2411217-07-5

2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide

Cat. No. B2360082
CAS RN: 2411217-07-5
M. Wt: 266.73
InChI Key: PBAKGJDSUIEARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for “2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide” is 1S/C13H15ClN2O2/c14-8-7-12(17)15-10-3-5-11(6-4-10)16-9-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide” is 266.73 . Other physical and chemical properties specific to this compound are not available in the search results.

Future Directions

The future directions for research on “2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide” could include exploring its potential biological activities, given that similar compounds have shown a range of biological effects, including antimicrobial, antiviral, and anticancer activities . Further studies could also focus on the synthesis and structural modification of this compound to enhance its potential biological activity.

properties

IUPAC Name

2-chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(14)13(18)15-10-4-2-9(3-5-10)11-6-7-12(17)16-11/h2-5,8,11H,6-7H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAKGJDSUIEARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2CCC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.